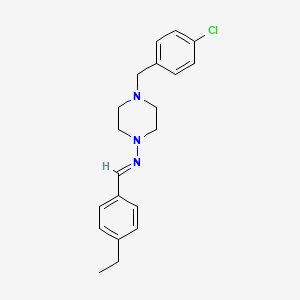

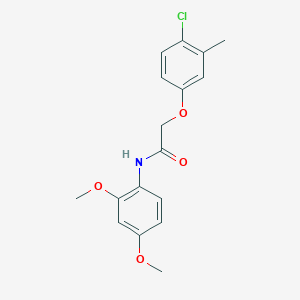

4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzylpiperazine derivatives and related compounds often involves complex reactions such as Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation. One example includes the synthesis of a novel compound, N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, which used 4-methylbenzylamine as a starting material (Xue Si-jia, 2012). Similarly, the synthesis of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines explored the relationship between the triazaalkane linker's structure and the compounds' cardiotropic activity (G. Mokrov et al., 2019).

Molecular Structure Analysis

Studies on the crystal structure of related compounds, such as N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, have shown nonplanar molecules with specific configurations and no intra- or intermolecular hydrogen bonds in the crystal structure (Xue Si-jia, 2012). These analyses are crucial for understanding the compound's interactions and stability.

Chemical Reactions and Properties

The chemical reactions involving benzylpiperazine derivatives include various substitution reactions, as seen in the synthesis of compounds related to KB-2796 metabolites, which aim to confirm proposed structures through the synthesis of authentic compounds (H. Ohtaka et al., 1989). These reactions are instrumental in exploring the chemical properties and potential applications of these compounds.

Physical Properties Analysis

The physical properties, such as crystal structure and molecular conformation, are essential for understanding the stability and reactivity of compounds. The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, for example, demonstrates the conformation of molecules in the crystal and provides insights into the intermolecular interactions within the structure (Md. Serajul Haque Faizi et al., 2016).

Chemical Properties Analysis

The chemical properties of benzylpiperazine derivatives, including their reactivity, binding affinity, and interactions with biological targets, are extensively studied. For example, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated high affinity and selectivity for the dopamine D4 receptor, showcasing the potential therapeutic applications of these compounds (R. Perrone et al., 1998).

科学的研究の応用

Antibacterial and Antifungal Activities

Several studies have demonstrated the antibacterial and antifungal potential of compounds related to 4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine. For instance, Xu et al. (2018) prepared bis-Schiff bases containing a piperazine ring, exhibiting good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Xu et al., 2018). Similarly, Bektaş et al. (2010) synthesized novel 1,2,4-Triazole derivatives, including a Schiff base derivative using methyl piperazine, which showed good to moderate antimicrobial activities against tested microorganisms (Bektaş et al., 2010).

Cytotoxic Activities

Research on derivatives of 4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine has also explored their cytotoxic activities against various cancer cell lines. Yarim et al. (2012) designed a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, demonstrating significant cell growth inhibitory activity on liver, breast, colon, gastric, and endometrial cancer cell lines (Yarim et al., 2012).

Bioactive Properties

Compounds structurally related to 4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine have been isolated from marine actinobacteria, showing bioactive properties. Sobolevskaya et al. (2007) isolated new compounds from the marine actinobacterium Streptomyces sp., which had cytotoxic activities estimated from their effects on sperm and eggs of the sea urchin Strongylocentrotus intermedius (Sobolevskaya et al., 2007).

Antioxidant Properties for Polymers

Desai et al. (2004) synthesized and characterized hindered-phenol-containing amine moieties, including a derivative of 1-(4-methylbenzyl)piperazine, as antioxidants for polypropylene copolymers, demonstrating their potential in enhancing the thermooxidative stability of polypropylene copolymer (Desai et al., 2004).

特性

IUPAC Name |

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-ethylphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3/c1-2-17-3-5-18(6-4-17)15-22-24-13-11-23(12-14-24)16-19-7-9-20(21)10-8-19/h3-10,15H,2,11-14,16H2,1H3/b22-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLDJSGZLODAKS-PXLXIMEGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorobenzyl)-N-[(E)-(4-ethylphenyl)methylidene]-1-piperazinamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5536169.png)

![1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline](/img/structure/B5536173.png)

![3-methyl-1-(1-pyrrolidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5536178.png)

![1-(5-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5536211.png)

![N-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5536217.png)

![4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile](/img/structure/B5536251.png)

![2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5536253.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5536260.png)